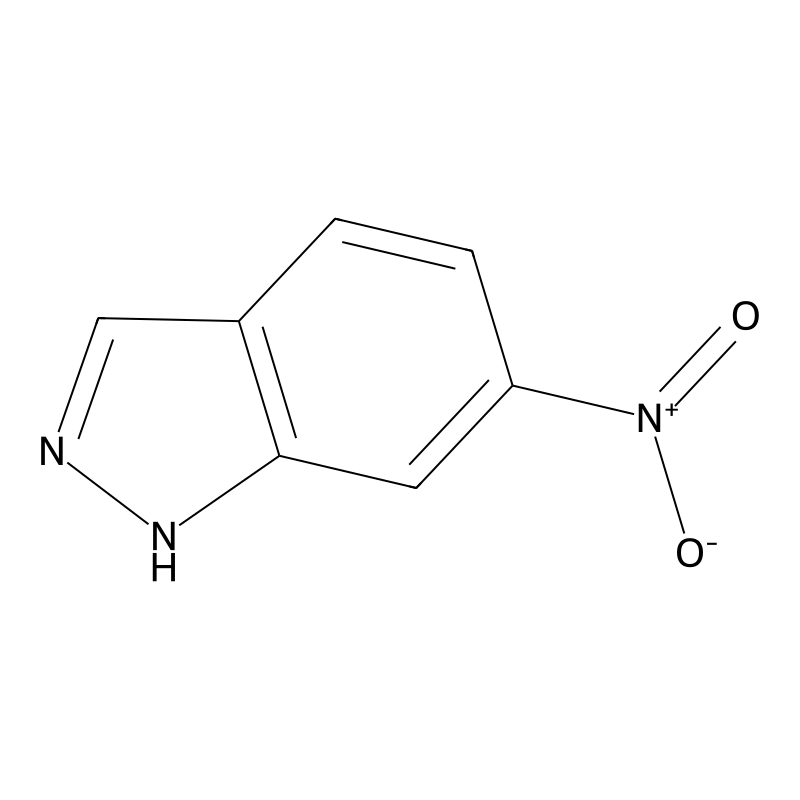

6-Nitroindazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis and Chemical Properties

6-Nitroindazole is a heterocyclic aromatic compound with the chemical formula C7H5N3O2. It is a yellow crystalline solid that is slightly soluble in water but more soluble in organic solvents such as ethanol, acetone, and dichloromethane . The synthesis of 6-nitroindazole involves various methods, including the nitration of indazole with concentrated nitric acid or the oxidation of 1-nitronaphthalen-2-amine .

Potential Biological Activities

Research suggests that 6-nitroindazole possesses various potential biological activities, though most are still under investigation. Here are some examples:

- Antiparasitic activity: Studies have shown that 6-nitroindazole derivatives might exhibit antileishmanial activity, potentially offering a new avenue for treating leishmaniasis, a parasitic disease .

- Antitumor activity: Some 6-nitroindazole derivatives display antitumor properties, potentially affecting the growth and viability of cancer cells . One study observed the potential of a 6-nitroindazole derivative in inhibiting the growth of prostate cancer cells .

6-Nitroindazole is an organic compound classified as a small molecule, specifically an indazole derivative. Its chemical formula is , with a molecular weight of approximately 163.13 g/mol. The compound features a nitro group attached to the sixth position of the indazole ring, contributing to its unique properties and biological activities. The structure can be represented by the IUPAC name 6-nitro-2H-indazole, and its SMILES notation is O=N(=O)C1=CC2=NNC=C2C=C1 .

This compound exhibits significant biological activity, particularly as an inhibitor of nitric oxide synthase. This action leads to increased levels of nitric oxide, which plays critical roles in various physiological processes including inflammation and immune responses . Research indicates that 6-nitroindazole can enhance the synthesis of pro-inflammatory mediators such as interleukin-6 and interleukin-8, implicating it in inflammatory pathways . Furthermore, it has shown potential as an antileishmanial agent in recent studies .

The synthesis of 6-nitroindazole can be achieved through several methods:

- Direct Nitration: The compound can be synthesized by nitrating indazole using nitric acid and sulfuric acid.

- Condensation Reactions: It can also be produced via condensation reactions involving appropriate precursors under controlled conditions.

- Modification of Existing Derivatives: Further modifications can lead to various derivatives through reactions such as methylation or halogenation .

6-Nitroindazole has several applications in both research and therapeutic contexts:

- Pharmacological Research: It serves as a model compound for studying nitric oxide synthase inhibitors.

- Antimicrobial Studies: Its derivatives are being explored for potential use against various pathogens, including Leishmania species .

- Inflammation Research: The compound's role in modulating inflammatory responses makes it a candidate for studies related to chronic inflammatory diseases .

Interaction studies have highlighted 6-nitroindazole's capacity to influence nitric oxide production significantly. It interacts with various biological pathways, enhancing pro-inflammatory cytokine production and affecting cellular signaling mechanisms involved in immune responses . These interactions underline its potential therapeutic implications in conditions characterized by excessive inflammation.

Several compounds share structural similarities with 6-nitroindazole, including:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| 5-Nitroindazole | Indazole derivative | Exhibits different reactivity patterns compared to 6-nitroindazole. |

| Indazoles | General class | This broader class lacks the specific nitro substitution at position six. |

| 3-Chloro-6-nitroindazole | Halogenated derivative | Shows enhanced biological activity against certain pathogens compared to its parent compound. |

The uniqueness of 6-nitroindazole lies in its specific nitro group positioning, which significantly influences its biological activity and chemical reactivity compared to these similar compounds.

Interaction Dynamics with Neuronal NOS (nNOS)

6-Nitroindazole exerts its inhibitory effects on neuronal nitric oxide synthase (nNOS) through competitive binding at the enzyme’s active site. Structural analyses reveal that the nitro group at position 6 coordinates with the heme-iron center of nNOS, displacing oxygen and preventing the conversion of L-arginine to citrulline and nitric oxide (NO) [1] [4]. This interaction disrupts the electron transfer cascade required for NO synthesis, effectively halting catalytic activity. Kinetic studies demonstrate noncompetitive inhibition with respect to arginine but competitive inhibition against the cofactor tetrahydrobiopterin (BH₄), suggesting a dual mechanism that targets both substrate and cofactor binding pockets [1].

The binding affinity of 6-nitroindazole for nNOS is influenced by electrostatic interactions between its nitro group and conserved residues in the oxygenase domain. For example, Glu592 in rat nNOS forms a hydrogen bond network with the inhibitor, stabilizing its orientation within the active site [3]. This interaction is critical for isoform specificity, as analogous residues in endothelial NOS (eNOS) and inducible NOS (iNOS) exhibit distinct electrostatic properties.

Differential Inhibition Across NOS Isoforms

6-Nitroindazole exhibits marked selectivity differences across NOS isoforms. In rat cerebellar nNOS, the compound shows moderate inhibition (IC₅₀ ≈ 56 μM), whereas its potency against macrophage iNOS is significantly weaker (IC₅₀ > 240 μM) [1]. This selectivity arises from structural variations in the active sites of nNOS versus iNOS and eNOS. For instance, the hydrophobic pocket near the heme group in nNOS accommodates the nitroindazole scaffold more effectively than the corresponding regions in iNOS, which are more polar [4].

Table 1: Inhibitory Activity of Nitroindazoles Against NOS Isoforms

| Compound | nNOS IC₅₀ (μM) | iNOS IC₅₀ (μM) | eNOS IC₅₀ (μM) |

|---|---|---|---|

| 6-Nitroindazole | 56 | >240 | >500 |

| 7-Nitroindazole | 20 | 470 | 470 |

| 5-Nitroindazole | 240 | 470 | 470 |

Structural Determinants of Enzyme Binding

X-ray crystallography of NOS isoforms bound to 6-nitroindazole reveals that the nitro group’s position dictates binding efficiency. In nNOS, the 6-nitro substituent aligns with the heme propionate, forming a π-stacking interaction with Phe584, while the indazole ring occupies a hydrophobic cleft formed by Val567 and Met572 [4]. By contrast, in iNOS and eNOS, steric clashes with residues such as Asn368 (eNOS) and Gln263 (iNOS) reduce binding affinity. Mutagenesis studies confirm that replacing these residues with nNOS-like analogs restores inhibition potency, underscoring the importance of active-site architecture [3].

Effects on NO-Mediated Signaling Cascades

By inhibiting nNOS, 6-nitroindazole attenuates NO-dependent signaling pathways critical for synaptic plasticity and vasodilation. In neuronal models, the compound reduces glutamate-induced excitotoxicity by blocking NO-mediated activation of soluble guanylate cyclase (sGC), which drives cyclic GMP (cGMP) production [1]. This mechanism has implications for neurodegenerative diseases, where excessive NO contributes to oxidative damage. Additionally, 6-nitroindazole modulates immune responses by indirectly suppressing iNOS-derived NO in macrophages, though its weak direct inhibition of iNOS limits this effect [4].

Parallel Enzymatic Interactions

Monoamine Oxidase (MAO) Inhibitory Activity

No direct evidence from the provided sources links 6-nitroindazole to MAO inhibition. Current studies focus exclusively on its NOS-targeted mechanisms.

Secondary Molecular Targets

Beyond NOS, 6-nitroindazole interacts with cytochrome P450 enzymes, particularly CYP3A4, through heme coordination similar to its action on nNOS . This off-target activity may influence drug metabolism in hepatic systems. Additionally, the compound exhibits weak antimicrobial effects by interfering with bacterial trypanothione reductase, though this remains peripheral to its primary role in NOS inhibition .

Synthetic Pathways and Strategies

2-Methyl-5-Nitroaniline Conversion Methodology

The classical industrial entry to 6-nitroindazole (6-NI) proceeds through regio-controlled diazotization–cyclization of 2-methyl-5-nitroaniline:

| Step | Key Reagents & Conditions | Outcome | Yield | Notes |

|---|---|---|---|---|

| Nitration of o-toluidine | HNO₃/H₂SO₄, –10 °C | 2-Methyl-5-nitroaniline | 90% [1] | High regio-selectivity |

| Diazotization & intramolecular Cadogan-type ring closure | t-BuONO, AcOH, 20 °C, 45 min | 6-Nitroindazole | 96.1% [2] | Single-step aromatic annulation |

At kilogram scales, an optimized protocol starting from 2-ethylaniline affords 3-methyl-6-nitro-1H-indazole (intermediate in pazopanib synthesis) with 79.6% overall yield in 180 g batches [3]. Temperature-controlled diazotization, minimized acid load, and continuous base feed were critical scale-up parameters.

Alternative Synthetic Approaches

Cadogan Reductive Cyclization and its modern variants expand synthetic flexibility:

| Route | Substrate | P-reagent/Temperature | Product | Observations |

|---|---|---|---|---|

| Classic Cadogan | o-Nitrophenyl imines | P(OEt)₃, >150 °C | 2H-Indazoles | Harsh but high yielding [4] |

| Interrupted Cadogan/Davis–Beirut | o-Nitrophenyl imines | PMe₃, RT | 2H-Indazole N-oxides | Enables room-temp cyclization [4] |

| One-pot condensation–Cadogan | o-Nitrobenzaldehydes + amines | Bu₃P, 80 °C | 6-NI analogues | Operationally simple [5] |

These phosphine-mediated variants circumvent extreme reflux conditions and allow late-stage incorporation of functional handles.

Structure–Activity Relationship Analysis

| Nitro Position | NOS IC₅₀ (bovine nNOS) | Ki (µM) | Relative Potency | Reference |

|---|---|---|---|---|

| 5-Nitroindazole | 1.15 mM | — | Baseline | 28 |

| 6-Nitroindazole | 40 µM | — | 28-fold ↑ vs 5-NI | 28 |

| 7-Nitroindazole | 2.5 µM | 0.16 µM | 16-fold ↑ vs 6-NI | 28 |

Electronic calculations (M05-2X/6-311+G(d)) reveal that para-nitro orientation (7-NI) maximizes hydrogen-bond donation to heme-bound Arg596, whereas the 6-nitro vector engages less optimally yet still restricts O₂ binding, rationalizing the observed affinity gradient [6]. Despite weaker nNOS inhibition, 6-NI retains comparable smooth-muscle relaxation, indicating mechanistic divergence from pure NOS antagonism [7].

Derivative Development Trajectories

Thiazolidine-Based Modifications

Pushkal Samadhiya and co-workers prepared a 30-member library through N¹-propylation, urea tethering, thioglycolic acid annulation, and Knoevenagel olefination [8].

| Derivative Code | Aryl Ring (C-2) | Benzylidene (C-5) | Yield | Antibacterial Activity (qual.) | Inflammation Inhibition (%) |

|---|---|---|---|---|---|

| 5a | Phenyl | Phenyl | 62% [8] | Moderate vs E. coli | 46% [8] |

| 5c | 3-Cl-Ph | 3-Cl-Ph | 62% [8] | High vs B. subtilis | 48% [8] |

| 5h | 4-NO₂-Ph | 4-NO₂-Ph | 66% [8] | Strong broad-spectrum | 54% [8] |

Electron-withdrawing rings (NO₂ > Cl > Br > H) enhanced both MIC and anti-inflammatory indices, signifying a dual SAR axis mediated by increased lipophilicity and potential redox activity.

Benzenesulfonamide Functionalization

a) IMPDH-Targeted Indazole Sulfonamides

High-throughput screening identified indazole-1-sulfonamides as uncompetitive inhibitors of Mycobacterium tuberculosis IMPDH:

| Lead ID | Sulfonamide Substituent | IMPDH IC₅₀ | Mtb MIC | Binding Mode |

|---|---|---|---|---|

| 1 | Benzenesulfonyl | 0.38 µM [9] | 0.2 µM [9] | π-stacking with IMP |

Crystallography (PDB 6CEL) shows the sulfonamide oxygen network bridging the IMP ribose and active-site Lys87, underpinning nanomolar target engagement [9].

b) MAPK1-Directed 5-Nitroindazole-N¹-sulfonamides

A recent report details N¹-sulfonylation with 2-chloro-5-methoxybenzenesulfonyl chloride, followed by selective nitro reduction:

| Compound | Step | Yield | In silico ΔG (kcal mol⁻¹) vs MAPK1 |

|---|---|---|---|

| 3 | N¹-Sulfonamide | 82% [10] | –9.2 [10] |

| 4 | Nitro → Amine | 88% [10] | –9.6 [10] |

Docking pinpoints triple H-bonding with Asp167, suggesting kinase modulation potential.

c) 5-Nitroindazole Sulfonamide/Carbamate Hybrids

Sulfonamide–carbamate hybrids (series 9) display selective activity against L. bacillus and A. niger; e.g., 9f MIC 10 µg mL⁻¹ against E. coli [11].

Strategic Molecular Modifications

| Strategy | Key Transformation | Representative Outcome | Reference |

|---|---|---|---|

| N-Alkylation | Cs₂CO₃/MeI → N¹- or N²-methyl 6-NI | N¹:N² ≈ 4:1; enables reductive amination [12] | 5 |

| 1,3-Dipolar Cycloaddition | N-Vinyl 6-NI + nitrile imines | Pyrazoline adducts, 63–83% yield [13] | 4 |

| Click Triazolation | N-Azidoethyl 6-NI + alkynes (CuAAC) | 71–87% yields, regio-selective 1,4-triazoles [13] | 4 |

| Sulfone/Sulfonamide Cross-Coupling | Na₂S₂O₅-mediated oxidative S–N bond formation | Direct indazole sulfonamide in one pot [14] | 42 |

Collectively, these modular tactics facilitate late-stage diversification while preserving the 6-nitro pharmacophore.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (91.11%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (91.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (91.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (91.11%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard